REACTION_SMILES
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[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:28][I:29].[CH3:9][c:10]1[cH:11][n:12]([S:19](=[O:20])(=[O:21])[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[c:13]2[n:14][cH:15][cH:16][cH:17][c:18]12.[CH:1]([N-:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[Cl:36][CH2:37][Cl:38].[Li+:8].[OH2:30]>>[CH3:1][c:11]1[c:10]([CH3:9])[c:18]2[c:13]([n:12]1[S:19](=[O:20])(=[O:21])[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)[n:14][cH:15][cH:16][cH:17]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn(S(=O)(=O)c2ccccc2)c2ncccc12
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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Cc1c(C)n(S(=O)(=O)c2ccccc2)c2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |